molecular formula C7H4Br2Cl2 B8763267 1-Bromo-2-(bromomethyl)-3,5-dichlorobenzene CAS No. 115615-20-8

1-Bromo-2-(bromomethyl)-3,5-dichlorobenzene

Cat. No. B8763267
M. Wt: 318.82 g/mol
InChI Key: OZCNEACBSLUSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04737508

Procedure details

Heat a mixture of 22 g of 2-bromo-4,6-dichlorobenzyl bromide, 30 g anhydrous sodium acetate and 80 mL of glacial acetic acid for 18 hr at 100° C. Evaporate the mixture to a dry residue. Treat the residue with 200 mL of ethanol and 200 mL of 2N NaOH. Stir the mixture at reflux for 3 hr. Cool the mixture and concentrate the cooled mixture to 50 mL. Extract the cooled concentrate with Et2O. Dry the extract over anhydrous K2CO3 and evaporate it to a dry residue. Recrystallize the residue from toluene-hexane to give 10 g of 2-bromo-4,6-dichlorobenzyl alcohol, mp 111°-112° C.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([Cl:11])[C:3]=1[CH2:4]Br.C([O-])(=[O:14])C.[Na+]>C(O)(=O)C>[Br:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([Cl:11])[C:3]=1[CH2:4][OH:14] |f:1.2|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
BrC1=C(CBr)C(=CC(=C1)Cl)Cl
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
Stir the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
Evaporate the mixture to a dry residue
ADDITION
Type
ADDITION
Details
Treat the residue with 200 mL of ethanol and 200 mL of 2N NaOH
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the cooled mixture to 50 mL
EXTRACTION
Type
EXTRACTION
Details
Extract the cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrate with Et2O
CUSTOM
Type
CUSTOM
Details
Dry the
EXTRACTION
Type
EXTRACTION
Details
extract over anhydrous K2CO3
CUSTOM
Type
CUSTOM
Details
evaporate it to a dry residue
CUSTOM
Type
CUSTOM
Details
Recrystallize the residue from toluene-hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(CO)C(=CC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 56.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.